molecular formula C42H68O15 B1631596 Lucyoside B CAS No. 91174-19-5

Lucyoside B

Cat. No. B1631596
CAS RN: 91174-19-5
M. Wt: 813 g/mol
InChI Key: ZUILGDNVKPMVIA-QDZACNFGSA-N
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Description

Lucyoside B is a triterpenoid saponin . It inhibits the proinflammatory transcription factor NF-κB and the production of inflammatory mediators via both NF-κB and activator protein-1 pathways in activated macrophages .


Synthesis Analysis

Lucyoside B is a triterpenoid saponin extracted from the fruit of Luffa cylindrica . It exhibits anti-inflammatory effects through subdual of proinflammatory mediators such as iNOS, IL-6, and MCP-1 at the transcriptional and translational levels coupled with the production of NO .


Molecular Structure Analysis

The molecular weight of Lucyoside B is 812.98 . Its molecular formula is C42H68O15 . The structure of Lucyoside B is confirmed by NMR and MS .


Chemical Reactions Analysis

Lucyoside B inhibits the production of inflammatory mediators via both NF-κB and activator protein-1 pathways in activated macrophages .


Physical And Chemical Properties Analysis

Lucyoside B is a powder . It has a molecular weight of 812.991 and a molecular formula of C42H68O15 . It is stable for two years when stored at the recommended temperature .

Scientific Research Applications

Anti-Inflammatory Activity in Macrophages

Lucyoside B, a triterpenoid saponin from Luffa cylindrica, has demonstrated significant anti-inflammatory effects in macrophages. It suppresses pro-inflammatory mediators like iNOS, IL-6, and MCP-1 at both transcriptional and translational levels. Furthermore, it inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65 to suppress NF-κB transcriptional activity. It also decreases phosphorylation in the JNK1/2, ERK1/2, and p38 pathways, thus reducing AP-1 transcriptional activity. These findings highlight Lucyoside B's potential as a beneficial food constituent for inflammatory diseases (Han et al., 2020).

Chemical Structure and Isolation

Lucyoside R, another saponin variant from Luffa cylindrica, was isolated and its structure was characterized as 2 alpha, 21 beta-dihydroxyhederagenin-3-O-beta-D-glucopyranoside based on spectral and chemical evidence. This study enhances the understanding of the chemical diversity and potential applications of Lucyoside variants (Liang et al., 1997).

Fibrinolytic Properties

Two new fibrinolytic saponins, lucyosides N and P, were isolated from the seeds of Luffa cylindrica Roem. Their structures were characterized based on chemical and spectral evidence. The discovery of these fibrinolytic saponins opens up potential applications in treating blood clot-related disorders (Yoshikawa et al., 1991).

Isolation of Lucyoside Q

Lucyoside Q, another pentacyclic triterpenoid saponin, was isolated from Luffa cylindrica. Its structure, 21β-hydroxyloleanoicacid-28-O-β-D-glucopyranoside, was established based on spectral evidence and chemical methods. This adds to the growing list of chemically diverse saponins derived from Luffa cylindrica (Ljan, 1996).

Safety And Hazards

Lucyoside B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUILGDNVKPMVIA-QDZACNFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucyoside B

Citations

For This Compound
15
Citations
Y Han, X Zhang, R Qi, X Li, Y Gao, Z Zou, R Cai… - Journal of Functional …, 2020 - Elsevier
… action of lucyoside B remains obscure. In this study, we explored the anti-inflammatory activity of lucyoside B in activated macrophages. Our data showed that lucyoside B suppressed …
Number of citations: 10 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Sigualuo, Retinervus Luffae fructus, is the fibrovascular bundle of the dry ripe fruits of Luffa cylindrica (L.) Roem. (Cueurbitaceae) collected in the summer and fall when the fruits are ripe …
Number of citations: 4 link.springer.com
KA Akinwumi, OO Eleyowo… - Natural drugs from …, 2021 - books.google.com
… Lucyoside B, a triterpenoid saponin extracted from the fruit of Luffa cylindrica also exhibited anti-inflammatory effects through subdual of proinflammatory mediators such as iNOS, IL-6 …
Number of citations: 6 books.google.com
C Tian, Y Chang, R Wang, Z Kang, Q Wang… - Journal of …, 2021 - Elsevier
… Moreover, lucyoside B, as one of the major triterpenoid saponins in the fruit of Luffa cylindrica, decreased the phosphorylation and degradation of IκBα and thus prevented the nuclear …
Number of citations: 8 www.sciencedirect.com
K Nishimura, T Miyase, H Noguchi - Journal of natural products, 1999 - ACS Publications
… The 13 C NMR chemical shifts of C-1, C-2, C-3, and C-4 were similar to those of lucyoside B (a 2α, 23-dihydroxy-3-O-β-d-glucopyranosyl oleanane-type saponin). HMBC correlations …
Number of citations: 79 pubs.acs.org
M Huang, T Wang, Y Wang, J Chen, X Cai, X Huang… - 2023 - researchsquare.com
… These saponins have the same triterpene skeleton, which is similar with lucyoside B except for the side chains [23]. Triterpenoid saponins are known to be a class of compounds with …
Number of citations: 2 www.researchsquare.com
T Jayakumar, CM Yang, TL Yen, CY Hsu… - International journal of …, 2022 - mdpi.com
… In accordance with our results, an earlier study found that lucyoside B withdrew the NF-κB transcriptional activity, which was associated with the reduced IκBα phosphorylation, …
Number of citations: 9 www.mdpi.com
W Zakiyah, SPS Wibowo, N Elyyana… - Jurnal …, 2022 - ejournal.seaninstitute.or.id
… Activating NF-kB and demonstrating a dynamic role in the anti-inflammatory effect of Rutaecarpine, lucyoside B attracts NF-B transcriptional activity, which is associated with decreased …
Number of citations: 2 ejournal.seaninstitute.or.id
R Yuan, Z Liu, J Zhao, QQ Wang, A Zuo… - Journal of Functional …, 2020 - Elsevier
… Lucyoside B, a triterpenoid saponin from Luffa cylindrica, inhibits the production of inflammatory mediators via both nuclear factor-κB and activator protein-1 pathways in activated …
Number of citations: 18 www.sciencedirect.com
Z Jin, A Zhou, S Wang, Y Zhao, J Shu, Y Song… - … Analysis by Uplc-Qtof … - papers.ssrn.com
… was effective in reducing the elevated NO content caused by LPS [38]; Akebia saponin D reduced the NO production and inhibited the expression level of iNOS [17]; lucyoside B exerted …
Number of citations: 0 papers.ssrn.com

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